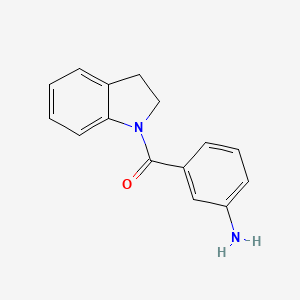
(3-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(3-Aminophenyl)(2,3-dihydro-1H-indol-1-yl)-methanone" is a derivative of methanone with potential biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds with aminophenyl and indolyl groups, which are relevant for understanding the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves environmentally friendly methods, such as the photoinduced intramolecular rearrangement of (E)-3-styrylquinolin-4(1H)-ones under UV light, which yields high atom efficiency and avoids the need for transition-metal catalysts . Another method includes a one-pot, stepwise green synthesis using L-proline as a catalyst in an aqueous medium, which offers advantages like short reaction times and simple workup procedures .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like single-crystal X-ray diffraction, which provides precise information about the arrangement of atoms within the crystal lattice . Density functional theory (DFT) calculations are also employed to optimize the geometry and predict the molecular orbital energies, which are crucial for understanding the electronic properties of these compounds .
Chemical Reactions Analysis
The chemical reactions involving these compounds are typically characterized by their selectivity and high yields. The reactions are designed to be eco-friendly, utilizing green solvents and catalysts, and aim to produce compounds with significant biological activities, such as anti-inflammatory and analgesic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The optimized structures obtained from DFT calculations can predict properties like stability, charge distribution, and energy levels of the frontier molecular orbitals . These properties are essential for understanding the reactivity and potential applications of the compounds in medicinal chemistry.
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Neuroscience and Pharmacology .
Summary of the Application
2,3-Dihydroindoles, which “(3-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone” could potentially be a derivative of, are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .
Methods of Application or Experimental Procedures
These compounds are usually obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . In the referenced work, a synthetic strategy was proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles .
Results or Outcomes
The proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
Melatonin Receptor Binding Affinity
Specific Scientific Field
This application falls under the field of Pharmacology and Biochemistry .
Summary of the Application
2,3-Dihydroindole derivatives, such as “(3-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone”, can be used in the synthesis of new compounds with high affinity for melatonin receptors . Melatonin is a neurohormone that plays a central role in the regulation of circadian rhythms in mammals, including humans .
Methods of Application or Experimental Procedures
The synthetic strategy proposed involves obtaining new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Various boron hydrides are used for the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules .
Results or Outcomes
The proposed synthetic strategy can be used for the synthesis of new analogs of the endogenous hormone melatonin . These new analogs exhibit antidepressant, antioxidant, neuroprotective, hypotensive, and anticancer activities .
Synthesis of Biofunctional Molecules
Specific Scientific Field
This application falls under the field of Biochemistry and Medicinal Chemistry .
Summary of the Application
2,3-Dihydroindoles, such as “(3-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone”, can be used in the synthesis of new biofunctional molecules . These molecules have potential applications in food and health .
Methods of Application or Experimental Procedures
The synthetic strategy involves obtaining new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Various boron hydrides are used for the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules .
Results or Outcomes
The proposed synthetic strategy can be used for the synthesis of new biofunctional molecules . These new molecules could potentially have applications in food and health .
Orientations Futures
The future directions for the research and development of “(3-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone” and similar compounds could include the exploration of their potential neuroprotective and antioxidant properties . The proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
Propriétés
IUPAC Name |
(3-aminophenyl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c16-13-6-3-5-12(10-13)15(18)17-9-8-11-4-1-2-7-14(11)17/h1-7,10H,8-9,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSWSKYWTRVQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Ethoxy-1'-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B3013851.png)
![[2-(Benzylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B3013854.png)
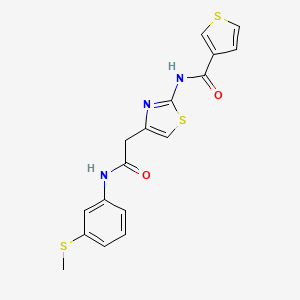
![2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B3013856.png)
![(E)-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-2-phenylethenesulfonamide](/img/structure/B3013857.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(4-fluorophenyl)-N-methylpropanamide](/img/structure/B3013861.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B3013862.png)
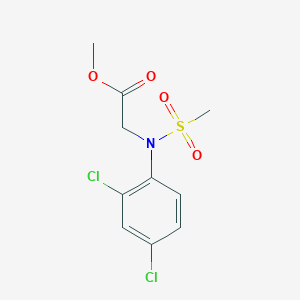
![4-[2-(2,2-Difluoroethoxy)pyridine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B3013865.png)
![Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride](/img/structure/B3013868.png)
![N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B3013870.png)
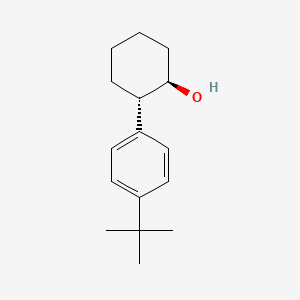
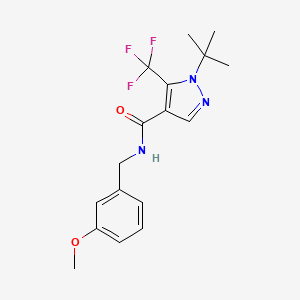
![4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine dihydrochloride](/img/structure/B3013874.png)